Cysteamine Hydrochloride

Catalog No.
S588066
CAS No.
156-57-0
M.F
C2H7NS.ClH
C2H8ClNS
M. Wt
113.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cysteamine Hydrochloride

CAS Number

156-57-0

Product Name

Cysteamine Hydrochloride

IUPAC Name

2-aminoethanethiol;hydrochloride

Molecular Formula

C2H7NS.ClH
C2H8ClNS

Molecular Weight

113.61 g/mol

InChI

InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H

InChI Key

OGMADIBCHLQMIP-UHFFFAOYSA-N

SMILES

Array

solubility

>17 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2 Aminoethanethiol, 2-Aminoethanethiol, 35S-Labeled Cysteamine, Becaptan, beta Mercaptoethylamine, beta-Mercaptoethylamine, Bitartrate, Cysteamine, Cystagon, Cysteamine, Cysteamine Bitartrate, Cysteamine Dihydrochloride, Cysteamine Hydrobromide, Cysteamine Hydrochloride, Cysteamine Maleate (1:1), Cysteamine Tartrate, Cysteamine Tartrate (1:1), Cysteamine Tosylate, Cysteamine, 35S Labeled, Cysteamine, 35S-Labeled, Cysteinamine, Dihydrochloride, Cysteamine, Hydrobromide, Cysteamine, Hydrochloride, Cysteamine, Mercamine, Mercaptamine, Mercaptoethylamine, Tartrate, Cysteamine, Tosylate, Cysteamine

Canonical SMILES

C(CS)N.Cl

The exact mass of the compound Cysteamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >17 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758692. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Mercaptoethylamines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cysteamine hydrochloride (CAS 156-57-0) is the stable, water-soluble hydrochloride salt of 2-aminoethanethiol, serving as a critical bifunctional precursor in bioconjugation, nanoparticle functionalization, and pharmaceutical synthesis. Featuring both a reactive sulfhydryl (-SH) group and a primary amine (-NH2), it is universally utilized as a capping agent to introduce amine functionality onto gold surfaces and as a core building block for active pharmaceutical ingredients (APIs). For industrial and laboratory procurement, the hydrochloride salt is the standard commercial form due to its crystalline stability and predictable aqueous solubility, which bypass the severe handling limitations inherent to the free base form [1].

Substituting cysteamine hydrochloride with its free base analog (cysteamine) or its oxidized dimer (cystamine) introduces severe processability and reproducibility failures. Cysteamine free base is notoriously deliquescent and highly susceptible to rapid auto-oxidation in ambient air, converting into the inactive disulfide cystamine, which renders it nearly impossible to weigh accurately or store without specialized inert-atmosphere gloveboxes [1]. Furthermore, attempting to substitute cysteamine hydrochloride with cystamine requires an additional, often incompatible, chemical reduction step to liberate the active thiol groups necessary for surface binding or cross-linking. Using alternative aminothiols like cysteine introduces an interfering carboxylate group, which can cause unwanted side reactions during EDC/NHS coupling protocols, making the hydrochloride salt the necessary procurement standard[2].

Environmental Stability and Handling Metrics vs. Free Base

The procurement of the hydrochloride salt is strictly mandated by its environmental stability compared to the free base. Differential vapor sorption (DVS) analysis demonstrates that cysteamine hydrochloride maintains a stable weight and resists moisture uptake up to 35% relative humidity at 25 °C [1]. In stark contrast, cysteamine free base is highly deliquescent and undergoes rapid auto-oxidation to cystamine upon atmospheric exposure. This quantifiable stability threshold allows the hydrochloride salt to be handled and weighed predictably in standard controlled laboratory environments, whereas the free base requires strict inert-gas protocols to prevent catastrophic loss of the active thiol titer [1].

Evidence DimensionMoisture resistance threshold (Hygroscopicity)
Target Compound DataStable up to 35% relative humidity (RH) at 25 °C without moisture uptake.
Comparator Or BaselineCysteamine Free Base: Highly deliquescent with immediate moisture absorption.
Quantified Difference35% RH stability threshold for the HCl salt vs. near-zero ambient stability for the free base.
ConditionsDifferential vapor sorption (DVS) at 25 °C.

Predictable moisture resistance eliminates the need for costly inert-atmosphere handling and prevents batch-to-batch variability caused by auto-oxidation.

Antibody Conjugation Efficiency in Nanoparticle Assays vs. Citrate Capping

When used as a surface functionalization agent for gold nanoparticles (AuNPs) in diagnostic assays, cysteamine hydrochloride significantly outperforms traditional citrate capping. In the development of a lateral flow assay for NGAL detection, cysteamine-modified AuNPs (Cys-AuNPs) achieved an antibody conjugation efficiency of 89.54% [1]. In contrast, standard citrate-capped AuNPs (Cit-AuNPs), which rely on weaker electrostatic adsorption, yielded only a 66.67% conjugation efficiency[1]. The strong Au-S bond formed by cysteamine provides a highly stable, amine-terminated surface that optimally orients antibodies, directly translating to higher assay sensitivity and lower antibody waste during manufacturing [1].

Evidence DimensionAntibody conjugation efficiency (%)
Target Compound Data89.54% conjugation efficiency (Cys-AuNPs)
Comparator Or Baseline66.67% conjugation efficiency (Cit-AuNPs)
Quantified Difference+22.87% absolute increase in antibody binding efficiency.
ConditionsConjugation of NGAL antibodies to gold nanoparticles for lateral flow assays.

A nearly 90% conjugation efficiency reduces the consumption of expensive antibodies and significantly improves the limit of detection in diagnostic manufacturing.

pH-Dependent Antioxidant Efficacy vs. Cysteine and Cystamine

Cysteamine hydrochloride demonstrates greater antioxidant performance in acidic environments compared to closely related structural analogs. In a study measuring the inhibition of low-density lipoprotein (LDL) oxidation by iron at a lysosomal pH of 4.5, cysteamine increased the lag phase (time taken to reach an attenuance of 0.4) by 12.9-fold[1]. By comparison, cysteine, which contains an interfering carboxylate group, only increased the lag phase by 5.6-fold, while the oxidized dimer cystamine showed zero inhibition under the same conditions [1]. This robust activity at low pH underscores the necessity of procuring the active monomeric thiol form for cellular and lysosomal targeting applications[1].

Evidence DimensionDelay of LDL oxidation (lag phase increase at pH 4.5)
Target Compound Data12.9-fold increase in lag phase.
Comparator Or BaselineCysteine: 5.6-fold increase; Cystamine: 0-fold (no inhibition).
Quantified Difference>2x longer oxidation delay vs. cysteine; absolute superiority over cystamine.
ConditionsIron-induced LDL oxidation assay monitored via attenuance at pH 4.5.

Confirms that cysteamine hydrochloride is a highly effective aminothiol for applications requiring high antioxidant stability and efficacy in acidic microenvironments.

Gold Nanoparticle (AuNP) Functionalization for Diagnostics

Directly following from its ~90% antibody conjugation efficiency, cysteamine hydrochloride is a highly effective capping agent for converting citrate-AuNPs into amine-terminated nanoparticles. This is essential for manufacturing high-sensitivity lateral flow assays and biosensors where oriented antibody immobilization is critical [1].

Bifunctional Cross-Linking in Bioconjugation

Due to its stable primary amine and reactive thiol, it is the standard linker for coupling thiolated molecules to carboxylic acids via EDC/NHS chemistry. Its lack of a carboxylate group (unlike cysteine) prevents unwanted polymerization, ensuring clean, predictable bioconjugate yields [2].

Active Pharmaceutical Ingredient (API) Synthesis

Leveraging its predictable handling and stability up to 35% RH, the hydrochloride salt is the standard industrial precursor for synthesizing H2-receptor antagonists and radioprotective agents, where exact stoichiometric control of the thiol is required without the rapid degradation seen in the free base[3].

Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

113.0065981 Da

Monoisotopic Mass

113.0065981 Da

Heavy Atom Count

5

UNII

IF1B771SVB

Related CAS

60-23-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 17 of 126 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 109 of 126 companies with hazard statement code(s):;
H302 (96.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (26.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cystadrops is indicated for the treatment of corneal cystine crystal deposits in adults and children from 2 years of age with cystinosis.
Treatment of corneal cystine crystal deposits in cystinosis

MeSH Pharmacological Classification

Cystine Depleting Agents

ATC Code

S01XA21

Pictograms

Irritant

Irritant

Other CAS

16904-32-8
156-57-0

Use Classification

Human drugs -> Orphan -> Ophthalmologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Reducing; Antioxidant

General Manufacturing Information

Ethanethiol, 2-amino-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 09-12-2023
Charrier, C., Rodger, C., Robertson, J., Kowalczuk, A., Shand, N., Fraser-Pitt, D., . . . O’Neil, D. (2014). Cysteamine (Lynovex®), a novel mucoactive antimicrobial & antibiofilm agent for the treatment of cystic fibrosis. Orphanet Journal of Rare Diseases, 9(1). doi:10.1186/s13023-014-0189-2

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